Lvguidingan
Overview
Description
It is primarily used for its anticonvulsant, sedative-hypnotic, tranquilizing, and muscle-relaxing properties . This compound has shown efficacy in increasing the concentration of serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) in the brain, which are crucial for its anticonvulsant effects .
Mechanism of Action
Target of Action
Lvguidingan, also known as Anticonvulsant 7903, is primarily targeted towards the 5-HT (serotonin) receptors . The 5-HT receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission. The serotonin receptors modulate the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine / norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P, among others .
Mode of Action
This compound interacts with its primary target, the 5-HT receptors, leading to a variety of effects. It is known to increase the concentration of 5-HT and 5-HIAA in the mouse brain . This interaction and the resulting increase in 5-HT and 5-HIAA concentrations could be responsible for its anticonvulsant, sedative-hypnotic, tranquilizing, and muscle-relaxing actions .
Biochemical Pathways
It also has some cognitive functions, including memory and learning .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anticonvulsant effects, along with sedative-hypnotic, tranquilizing, and muscle-relaxing actions . These effects are likely a result of its interaction with the 5-HT receptors and the subsequent changes in neurotransmitter concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lvguidingan involves the reaction of 3,4-dichlorophenylpropenylamine with isobutyryl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lvguidingan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Lvguidingan has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of anticonvulsant agents and their mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and neuronal signaling pathways.
Medicine: Explored for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new anticonvulsant drugs and related therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another anticonvulsant with sedative properties.
Diazepam: A benzodiazepine with anticonvulsant and muscle-relaxing effects.
Valproic Acid: An anticonvulsant used to treat epilepsy and bipolar disorder
Uniqueness
Lvguidingan is unique in its dual action of increasing serotonin levels and interacting with multiple receptors and ion channels. This dual mechanism contributes to its potent anticonvulsant and sedative effects, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(E)-N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSFCNWWYFBSS-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82351-05-1 | |
Record name | 3,4-Dichlorophenyl propenylisobutylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082351051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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